molecular formula C25H34O3 B14478221 [4-(Dodecyloxy)phenyl](4-hydroxyphenyl)methanone CAS No. 72621-28-4

[4-(Dodecyloxy)phenyl](4-hydroxyphenyl)methanone

Cat. No.: B14478221
CAS No.: 72621-28-4
M. Wt: 382.5 g/mol
InChI Key: MPWXEOXUZPGHDP-UHFFFAOYSA-N
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Description

It is characterized by the presence of a dodecyloxy group attached to a phenyl ring, which is further connected to a hydroxyphenyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dodecyloxy)phenylmethanone typically involves the reaction of 4-hydroxybenzophenone with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4-(Dodecyloxy)phenylmethanone .

Chemical Reactions Analysis

Types of Reactions

4-(Dodecyloxy)phenylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 4-(Dodecyloxy)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties .

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the development of probes for studying cellular processes .

Medicine

In medicine, 4-(Dodecyloxy)phenylmethanone is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific pathways .

Industry

In the industrial sector, this compound is used in the formulation of coatings, adhesives, and other materials that require specific chemical properties .

Mechanism of Action

The mechanism of action of 4-(Dodecyloxy)phenylmethanone involves its interaction with molecular targets such as enzymes and receptors. The dodecyloxy group enhances its lipophilicity, allowing it to penetrate cellular membranes and interact with intracellular targets. The hydroxyphenyl methanone moiety can form hydrogen bonds with active sites of enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dodecyloxy)phenylmethanone is unique due to its specific dodecyloxy group, which imparts distinct lipophilic properties compared to its analogs. This makes it particularly useful in applications requiring enhanced membrane permeability and interaction with hydrophobic environments .

Properties

CAS No.

72621-28-4

Molecular Formula

C25H34O3

Molecular Weight

382.5 g/mol

IUPAC Name

(4-dodecoxyphenyl)-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C25H34O3/c1-2-3-4-5-6-7-8-9-10-11-20-28-24-18-14-22(15-19-24)25(27)21-12-16-23(26)17-13-21/h12-19,26H,2-11,20H2,1H3

InChI Key

MPWXEOXUZPGHDP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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